![molecular formula C22H23N3O2 B7690242 N-cyclohexyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B7690242.png)
N-cyclohexyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
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Overview
Description
N-cyclohexyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as CYCLO-TRIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and modulating the activity of certain enzymes involved in the inflammatory response. It also appears to have an effect on the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. It has also been shown to have a neuroprotective effect, which may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its high purity level, which makes it suitable for use in a range of lab experiments. However, the complex synthesis method and the high cost of production may limit its use in some research settings.
Future Directions
There are many potential future directions for N-cyclohexyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide research, including further investigation of its anti-inflammatory and analgesic properties, as well as its potential application in cancer research. It may also be useful to explore its potential application in the treatment of neurological disorders and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide and to identify any potential side effects or limitations of its use.
Synthesis Methods
N-cyclohexyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. The final product is a white crystalline solid with a high purity level, which is suitable for further research and experimentation.
Scientific Research Applications
N-cyclohexyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. N-cyclohexyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has also been studied for its potential application in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-cyclohexyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-8-7-9-16(14-15)20-24-22(27-25-20)19-13-6-5-12-18(19)21(26)23-17-10-3-2-4-11-17/h5-9,12-14,17H,2-4,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQRGCCQNFPBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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